molecular formula C10H19NO4 B14115302 N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine

N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine

Cat. No.: B14115302
M. Wt: 217.26 g/mol
InChI Key: AUVAVXHAOCLQBF-MQWKRIRWSA-N
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Preparation Methods

The synthesis of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves several steps:

    Reaction of Ethyl Glyoxylate with Allyl-Zinc Bromide: Ethyl glyoxylate reacts with allyl-zinc bromide to produce ethyl 2-hydroxy-4-pentenoate.

    Optical Resolution: The resulting ethyl 2-hydroxy-4-pentenoate undergoes enzymatic hydrolysis to yield ethyl (2R)-2-hydroxy-4-pentenoate.

    Conversion to Triflate: Ethyl (2R)-2-hydroxy-4-pentenoate is then converted into its triflate derivative.

    Reaction with (S)-Alanine Ester: The triflate derivative reacts with an (S)-alanine ester to form ethyl 2-(substituted amino)-4-pentenoate.

    Catalytic Hydrogenation and Deprotection: Finally, the ethyl 2-(substituted amino)-4-pentenoate undergoes catalytic hydrogenation and deprotection to yield this compound.

Chemical Reactions Analysis

N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, making it a versatile and valuable tool in various fields of research and industry.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m0/s1

InChI Key

AUVAVXHAOCLQBF-MQWKRIRWSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)NC(C)C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O

Origin of Product

United States

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